molecular formula C13H7FN4O2S B2708805 6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide CAS No. 1797981-63-5

6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide

Cat. No. B2708805
CAS RN: 1797981-63-5
M. Wt: 302.28
InChI Key: SDCKMZUZCCQVBJ-UHFFFAOYSA-N
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Description

6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as GSK-J4 and is a potent inhibitor of the histone demethylase JMJD3. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide involves the inhibition of JMJD3 activity. JMJD3 is a histone demethylase that catalyzes the removal of methyl groups from lysine residues on histone proteins. This activity is critical for regulating gene expression, and the inhibition of JMJD3 by GSK-J4 has been shown to alter the expression of genes involved in inflammation and cell differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide have been extensively studied. The compound has been shown to have anti-inflammatory effects by inhibiting the activity of JMJD3, which is involved in the regulation of inflammatory gene expression. Additionally, GSK-J4 has been shown to promote the differentiation of certain cell types, including neural progenitor cells and T cells.

Advantages and Limitations for Lab Experiments

The advantages of using 6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide in lab experiments include its potent inhibition of JMJD3 activity, which allows for the study of the role of JMJD3 in various biological processes. Additionally, the compound has been shown to have anti-inflammatory effects and to promote cell differentiation, which may have therapeutic applications.
The limitations of using GSK-J4 in lab experiments include its potential off-target effects and the need for careful dosing to avoid toxicity. Additionally, the compound may not be suitable for use in certain experimental systems or cell types.

Future Directions

There are numerous future directions for research on 6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide. These include the study of the compound's effects on other histone demethylases and epigenetic regulators. Additionally, the therapeutic potential of GSK-J4 in various disease states, including cancer and autoimmune disorders, should be explored. Finally, the development of more potent and selective inhibitors of JMJD3 may provide new insights into the role of this enzyme in health and disease.

Synthesis Methods

The synthesis of 6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide involves the condensation of 2-cyano-4-fluorobenzaldehyde with 6-cyano-3-pyridinesulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

The potential applications of 6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide in scientific research are numerous. The compound has been shown to inhibit the activity of JMJD3, which is a histone demethylase that plays a critical role in regulating gene expression. The inhibition of JMJD3 activity by GSK-J4 has been shown to have anti-inflammatory effects and to promote the differentiation of certain cell types.

properties

IUPAC Name

6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN4O2S/c14-10-1-4-13(9(5-10)6-15)18-21(19,20)12-3-2-11(7-16)17-8-12/h1-5,8,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCKMZUZCCQVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)NS(=O)(=O)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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